(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid
Description
Properties
CAS No. |
158696-71-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-(butanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h4-7,11,15H,2-3,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
VURXKSHTHQFAQS-NSHDSACASA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phenolic Hydroxyl Protection
The phenolic hydroxyl group is typically protected as a benzyl ether using copper-mediated benzylation. In a representative procedure:
-
Reagents : L-Tyrosine (250 g), benzyl chloride (15 mL), CuSO₄ (172 g), NaOH (2N)
-
Conditions : 60°C, 2 hours
-
Yield : 70% O-benzyl-L-tyrosine
This method prevents oxidation during subsequent reactions while maintaining the aromatic ring’s electronic properties for later deprotection via hydrogenolysis.
Carboxyl Group Protection
Methyl esterification under acidic methanol conditions achieves quantitative conversion:
The ester group remains stable during acylation and is hydrolyzed in the final step using aqueous NaOH.
Amino Group Protection and Acylation
Trifluoroacetyl (TFA) protection enables selective butanoylation:
-
TFA Protection :
-
Deprotection and Acylation :
Critical Reaction Optimization
Stereochemical Integrity
Racemization during acylation is minimized by:
Solvent Systems
-
Esterification : Methanol/HCl (protonation prevents nucleophilic attack)
-
Acylation : THF/TEA (polar aprotic solvent enhances acyl chloride reactivity)
-
Deprotection : Methanol/water (prevents diketopiperazine formation)
Deprotection and Final Purification
Benzyl Group Removal
Hydrogenolysis with 10% Pd/C under 50 psi H₂ achieves quantitative deprotection:
Crystallization and Purity
Final recrystallization from ethyl acetate/petroleum ether yields white crystals with:
Comparative Method Analysis
The patent method outperforms alternatives in yield and stereoselectivity due to optimized protection schemes.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
E-Factor : 32 (without solvent recovery)
-
Waste Streams : Aqueous CuSO₄ (recyclable), TFAA hydrolysates (neutralized)
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Properties :
- The compound exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at reducing oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders .
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Biochemical Applications
- Metabolomics :
- Enzyme Inhibition :
-
Neuroprotective Study :
- A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to controls, suggesting its potential as a therapeutic agent in neuroprotection.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores related to inflammation severity. This highlights its potential application in managing inflammatory diseases.
Mechanism of Action
The mechanism by which (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogues
Key Observations:
- Ethoxy substituents (e.g., in ) reduce polarity, which may alter solubility and metabolic stability.
- Substitution at C3: Phosphonomethyl groups (e.g., ) add negative charge, influencing interactions with enzymes or receptors. Nitro or halogen modifications (e.g., ) can enhance antimicrobial activity but may increase toxicity.
Mechanistic Insights:
- Antimicrobial Activity: The target compound’s butanamido group may disrupt bacterial cell wall synthesis or inhibit amino acid transporters, similar to other xenobiotic amino acid analogs .
- Stereochemical Influence : The 2S configuration is critical for target specificity. Enantiomeric forms (e.g., R-configuration in ) show reduced activity due to mismatched enzyme binding pockets.
- Solubility and Bioavailability : Compared to L-Tyrosine, the butanamido substitution reduces aqueous solubility but improves lipid bilayer penetration, as seen in analogs with similar hydrophobic groups .
Biological Activity
(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as a derivative of 3-(4-hydroxyphenyl)propanoic acid, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
It features a butanamido group and a 4-hydroxyphenyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study evaluated various derivatives for their ability to inhibit the growth of A549 non-small cell lung cancer cells. Key findings include:
- Cell Viability Reduction : Compounds derived from this scaffold reduced A549 cell viability by up to 50% in vitro. The most promising derivative exhibited potent cytotoxicity while sparing noncancerous Vero cells, indicating selectivity towards cancer cells .
- Migration Inhibition : The compound also demonstrated significant inhibition of A549 cell migration, suggesting potential anti-metastatic properties .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Cell Viability (%) | Migration Inhibition (%) |
|---|---|---|
| Compound 1 | 50 | 40 |
| Compound 2 | 60 | 30 |
| Compound 20 | 40 | 50 |
Antioxidant Properties
In addition to its anticancer effects, this compound exhibits notable antioxidant activity. Various assays, including DPPH radical scavenging and ferric ion reduction assays, have shown that certain derivatives possess strong antioxidant capabilities comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been extensively studied against multidrug-resistant pathogens. Key findings include:
- Broad-Spectrum Activity : Some derivatives demonstrated effective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
- Specific Pathogen Targeting : The compounds showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria, with some exhibiting significant activity against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .
Table 2: Antimicrobial Activity Against Key Pathogens
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| MRSA | 1-8 | Highly Active |
| VRE | 0.5-2 | Highly Active |
| Pseudomonas aeruginosa | 32 | Moderate Activity |
| Acinetobacter baumannii | 16 | Moderate Activity |
Case Studies
Several case studies have illustrated the practical applications of these compounds:
- Case Study on Cancer Treatment : A study involving A549 cells treated with various derivatives showed that those with specific structural modifications led to enhanced anticancer effects and reduced side effects on normal cells .
- Case Study on Antimicrobial Resistance : Another investigation focused on the efficacy of these compounds against drug-resistant Candida species, revealing promising results that could lead to new treatment options for resistant infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from tyrosine derivatives. For example, tert-butoxycarbonyl (Boc) protection is used to preserve stereochemical integrity during amide bond formation. Coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are employed to activate carboxylic acid groups. Post-reaction purification via preparative HPLC ensures high purity . Solvent systems (e.g., THF/water mixtures) and controlled pH adjustments (e.g., acidification to pH 6) are critical for optimal yield .
Q. How can the stereochemical integrity of this compound be verified during synthesis?
- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and circular dichroism (CD) spectroscopy are primary methods. Nuclear magnetic resonance (NMR) analysis, particularly - and -NMR, helps confirm stereochemistry by comparing coupling constants and chemical shifts with reference data from databases like NIST Chemistry WebBook . X-ray crystallography may also resolve ambiguities in complex cases .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons from the 4-hydroxyphenyl group at δ 6.5–7.2 ppm), while -NMR detects carbonyl and quaternary carbons .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing racemization?
- Methodological Answer : Key strategies include:
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce kinetic racemization.
- Protection-Deprotection Strategies : Use Boc or trifluoroacetyl groups to shield reactive amino groups during synthesis .
- Enzymatic Catalysis : Lipases or proteases with stereoselectivity can enhance enantiomeric excess (e.g., >98% ee) .
- Process Monitoring : Track racemization via real-time chiral HPLC to adjust reaction parameters dynamically .
Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell permeability, receptor isoform selectivity). To address this:
- Cross-Validation : Replicate experiments in orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays) .
- Structure-Activity Relationship (SAR) Studies : Modify the butanamido or hydroxyphenyl moieties to isolate critical functional groups. For instance, replacing the 4-hydroxyphenyl group with fluorinated analogs can clarify hydrophobicity-driven activity .
- Pharmacokinetic Profiling : Assess brain permeability using in situ perfusion models if central nervous system (CNS) activity is disputed .
Q. What experimental designs are recommended to study its role as a metabolite receptor 2 (MR2) modulator?
- Methodological Answer :
- Allosteric Enhancement Assays : Use fluorescence-based calcium mobilization assays in HEK293 cells expressing MR2. Pre-incubate cells with the compound before adding endogenous ligands to measure potentiation .
- Mutagenesis Studies : Identify binding pockets by introducing point mutations (e.g., Tyr³⁰⁰Ala) and comparing dose-response curves .
- In Vivo Validation : Test brain penetration via microdialysis in rodent models, correlating cerebrospinal fluid (CSF) levels with behavioral outcomes .
Data Analysis and Mechanistic Insights
Q. How can computational modeling aid in predicting the compound’s interaction with target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to MR2’s allosteric site. Prioritize poses with hydrogen bonds between the hydroxyphenyl group and Arg¹⁵⁰ .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- Quantum Mechanical (QM) Calculations : Calculate charge distribution on the butanamido group to predict nucleophilic attack susceptibility .
Q. What are the implications of substituent modifications on the compound’s metabolic stability?
- Methodological Answer :
- Cytochrome P450 (CYP) Profiling : Incubate the compound with human liver microsomes and quantify metabolites via LC-MS/MS. Fluorination at the phenyl ring (e.g., 4-fluoro analog) often reduces CYP3A4-mediated oxidation .
- Prodrug Strategies : Introduce ester linkages (e.g., ethyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis studies in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
